molecular formula C6H4ClN3 B13028500 4-Chloropyrrolo[1,2-d][1,2,4]triazine

4-Chloropyrrolo[1,2-d][1,2,4]triazine

Cat. No.: B13028500
M. Wt: 153.57 g/mol
InChI Key: RANRCQNQXZBIGA-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring.

Preparation Methods

The synthesis of 4-Chloropyrrolo[1,2-d][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions. This reaction typically proceeds through a series of steps including cyclization and chlorination to yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale production .

Chemical Reactions Analysis

4-Chloropyrrolo[1,2-d][1,2,4]triazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of antiviral drugs like remdesivir, the compound inhibits the replication of viral RNA by targeting the viral RNA-dependent RNA polymerase . This inhibition prevents the virus from multiplying, thereby reducing the severity of the infection.

Biological Activity

4-Chloropyrrolo[1,2-d][1,2,4]triazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired heterocyclic structure. For instance, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times. The compound is often derived from precursors such as pyrrole and triazine derivatives through cyclization reactions.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[1,2-d][1,2,4]triazine exhibit significant antimicrobial properties. A study demonstrated that compounds containing this scaffold showed potent activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

CompoundTarget OrganismIC50 (µM)
This compoundEscherichia coli15
This compoundCandida albicans10

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound exhibited an IC50 value of approximately 12 µM. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway.

Enzyme Inhibition

Another significant biological activity of this compound is its ability to inhibit specific enzymes involved in cancer progression. For example:

  • Phosphatidylinositol-3 kinase (PI3K) : The compound has been reported to inhibit the PI3K signaling pathway, which is crucial in cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth in preclinical models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that substituents on the pyrrole or triazine rings can enhance or diminish biological efficacy. For instance:

  • Chloro Substitution : The presence of a chlorine atom at the 4-position has been associated with increased antimicrobial activity compared to other halogenated derivatives.
  • Amino Groups : Introducing amino groups at specific positions can enhance anticancer activity by improving solubility and bioavailability.

Research Findings

Recent investigations into the biological activity of pyrrolo[1,2-d][1,2,4]triazine derivatives have highlighted their potential as lead compounds for drug development. For example:

  • A study published in Journal of Medicinal Chemistry reported that a series of pyrrolo[1,2-d][1,2,4]triazines exhibited promising GPR84 antagonist activity with favorable pharmacokinetic profiles .
  • Another research article detailed the synthesis and evaluation of these compounds against various cancer cell lines and reported significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

4-chloropyrrolo[1,2-d][1,2,4]triazine

InChI

InChI=1S/C6H4ClN3/c7-6-9-8-4-5-2-1-3-10(5)6/h1-4H

InChI Key

RANRCQNQXZBIGA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=NN=C2Cl

Origin of Product

United States

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